N-(heptan-3-yl)-3,3-diphenylpropanamide
Overview
Description
N-(heptan-3-yl)-3,3-diphenylpropanamide: is an organic compound characterized by its unique structure, which includes a heptan-3-yl group attached to a 3,3-diphenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(heptan-3-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with heptan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: N-(heptan-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(heptan-3-yl)-3,3-diphenylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used to study the interactions of amides with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of N-(heptan-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(heptan-3-yl)-3,3-dimethylcyclohexan-1-amine: This compound shares a similar heptan-3-yl group but differs in the core structure, which is a cyclohexane ring instead of a diphenylpropanamide backbone.
N-(heptan-3-yl)-3,3-diphenylpropanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide group.
Uniqueness: N-(heptan-3-yl)-3,3-diphenylpropanamide is unique due to its combination of a heptan-3-yl group with a diphenylpropanamide backbone. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-heptan-3-yl-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-3-5-16-20(4-2)23-22(24)17-21(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20-21H,3-5,16-17H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEPWLHHESZYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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